3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
Description
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (CAS: 108446-73-7) is a pyrazole-based compound with the molecular formula C₁₈H₁₃BrN₂O₂ and a molecular weight of 369.2 g/mol . Structurally, it features a pyrazole ring substituted with a 4-bromophenyl group at position 3, a phenyl group at position 1, and an acrylic acid moiety at position 4 (Figure 1).
This compound has been studied in the context of crystal structure analysis (e.g., dihedral angles between substituents ) and as a precursor for derivatives with reported biological activities, including antimicrobial and anti-inflammatory effects . Its synthesis typically involves cycloaddition reactions or condensation of pyrazole-carbaldehyde intermediates .
Structure
3D Structure
Properties
Molecular Formula |
C18H13BrN2O2 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+ |
InChI Key |
QPKFCXWJIXKZHC-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-3-(4-Bromo-phenyl)-1H-Pyrazole Intermediate
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. A common precursor, 1-phenyl-3-(4-bromo-phenyl)-1H-pyrazole-4-carbaldehyde, is synthesized through:
-
Vilsmeier-Haack formylation : Treatment of 1-phenyl-3-(4-bromo-phenyl)-1H-pyrazole with POCl₃ and DMF yields the 4-carbaldehyde derivative.
-
Suzuki-Miyaura cross-coupling : Brominated pyrazole intermediates undergo Pd-catalyzed coupling with phenylboronic acids to install substituents.
Table 1: Reaction Conditions for Pyrazole Intermediate Synthesis
| Step | Reagents/Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine, 1,3-diketone | 80–120 | 70–85 | |
| Bromination | NBS, DMF | 25–40 | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | 80–100 | 60–80 |
Bromination Strategies
Selective Bromination at the 4-Position
Bromination of the phenyl group is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under mild conditions. Alternatively, bromine in chloroform at 0–5°C provides regioselective substitution (85% yield).
Critical Factors :
-
Solvent polarity : DMF enhances bromine electrophilicity, favoring para-substitution.
-
Temperature control : Sub-zero conditions minimize di-bromination byproducts.
| Method | Catalyst System | Selectivity (E:Z) | Yield (%) | Source |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂/PPh₃ | 95:5 | 78 | |
| Knoevenagel | Glycine/DMSO | N/A | 85 | |
| Ionic Liquid-Promoted | DABCO-Based ILs/H₂O | N/A | 92 |
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A streamlined approach combines pyrazole formation and acrylic acid coupling in a single pot:
Decarboxylative Vinylation
Pd-catalyzed decarboxylation of cinnamic acid derivatives generates the acrylic acid motif directly:
-
Substrate : 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-cinnamic acid.
-
Conditions : Pd/C (10 mol%), CuI, DMF, 120°C.
Industrial-Scale Optimization
Continuous Flow Reactors
High-throughput synthesis employs microreactors to enhance heat/mass transfer:
Catalyst Recycling
Heterogeneous Pd catalysts (e.g., Pd/Al₂O₃) enable reuse for >5 cycles without activity loss.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable 1,3-diketone, such as 1-phenyl-1,3-butanedione, under acidic or basic conditions.
- Bromination : The pyrazole intermediate is brominated using agents like bromine or N-bromosuccinimide to introduce the 4-bromo-phenyl group.
- Acrylic Acid Addition : Finally, the acrylic acid moiety is introduced through a Heck reaction involving the brominated pyrazole and acrylic acid in the presence of a palladium catalyst .
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry. The compound serves as a building block for synthesizing potential pharmaceutical agents that target inflammation and cancer pathways. Research indicates that derivatives of this compound can inhibit specific enzymes or receptors involved in disease mechanisms .
Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Materials Science
In materials science, this compound can be utilized to create novel materials with tailored electronic and optical properties. Its unique structural features allow for incorporation into polymers and other materials that require specific functionalities.
Data Table : Comparison of Material Properties
| Property | Traditional Materials | This compound Based Materials |
|---|---|---|
| Conductivity | Low | Moderate to High |
| Optical Clarity | Moderate | High |
| Thermal Stability | Low | High |
Biological Studies
The compound also finds applications in biological studies as a probe or ligand in biochemical assays. It can facilitate the study of enzyme interactions and receptor binding dynamics.
Case Study : In recent research, this compound was used to investigate its binding affinity to specific receptors, providing insights into its mechanism of action within biological systems .
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Position : The para-bromo substitution in the target compound (vs. meta-bromo in ) likely improves electronic delocalization and steric alignment for biological interactions.
- Chain Length: The acrylic acid group (vs.
Crystallographic and Conformational Analysis
Crystal structure studies reveal critical differences in molecular geometry:
- The target compound’s derivatives exhibit dihedral angles of 21.8(3)° (pyrazole-phenyl) and 41.8(3)° (pyrazole-bromophenyl), indicating moderate torsional strain .
- In contrast, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () adopts a planar conformation with minimal deviation (0.286°), favoring π-π stacking in crystal lattices .
Biological Activity
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromo and phenyl group, which is crucial for its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common pathogens. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 10 | 0.30 | E. coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, one study reported that the compound exhibited IC50 values greater than 60 μM against several cancer cell lines, indicating low cytotoxicity towards normal cells while maintaining efficacy against cancerous cells .
Case Study:
In a study involving human breast cancer cell lines, the compound showed a significant reduction in cell viability at concentrations above 50 μM, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition: Compounds have shown potential as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism .
- Synergistic Effects: Some studies suggest that these compounds can enhance the efficacy of existing antibiotics like ciprofloxacin when used in combination therapies .
- Biofilm Formation Inhibition: The ability to inhibit biofilm formation in bacterial cultures has been noted, which is crucial for treating persistent infections .
Q & A
Q. What are the key synthetic strategies for preparing 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including pyrazole ring formation via cyclocondensation, followed by functionalization to introduce the acrylic acid moiety. For example, nitrone cycloaddition (used in analogous compounds) requires refluxing precursors in dry toluene, with reaction progress monitored via thin-layer chromatography (TLC). Purification often employs column chromatography with ethyl acetate/petroleum ether gradients . Optimization may involve microwave-assisted synthesis to enhance reaction rates and yields, as demonstrated in related diarylpyrazole derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- X-ray crystallography : Determines crystal packing and conformation. For related pyrazole-acrylic hybrids, monoclinic systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 27.7493 Å, β = 114.516°) are common. Data collection uses Bruker diffractometers with MoKα radiation, and refinement employs SHELXL .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions, with characteristic shifts for acrylate protons (δ ~6–8 ppm) and pyrazole carbons .
- HPLC : Validates purity (>95% for bioactive studies) .
Q. What are the stability considerations for this compound under standard laboratory conditions?
The compound’s stability is influenced by reactive groups (e.g., acrylic acid’s α,β-unsaturated carbonyl). Storage at −20°C in inert atmospheres is recommended. Degradation under light or humidity can be tracked via periodic HPLC and FT-IR to monitor carbonyl integrity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazole-acrylic derivatives?
Structural discrepancies (e.g., dihedral angles between aryl rings) may explain varying bioactivity. For instance, a dihedral angle of 21.8° between pyrazole and phenyl rings (vs. 41.8° for bromophenyl) impacts steric hindrance and binding pocket compatibility. Refinement using SHELXL with R < 0.04 ensures high-resolution models to correlate structure-activity relationships (SAR) .
Q. What methodologies are employed to analyze the compound’s anti-inflammatory mechanism, and how do they address conflicting in vitro/in vivo data?
- COX-1/COX-2 inhibition assays : Use human whole-blood models to quantify IC50 values. Discrepancies may arise from metabolite interference in vivo, requiring LC-MS/MS pharmacokinetic profiling .
- Molecular docking : Explores interactions with cyclooxygenase isoforms. For example, the acrylic acid group’s orientation may favor hydrogen bonding with Arg120 in COX-2, but steric clashes in COX-1 reduce efficacy .
Q. What strategies mitigate challenges in SAR studies due to the compound’s structural complexity?
- Fragment-based design : Modifies substituents (e.g., replacing bromophenyl with chlorophenyl) to assess electronic/steric effects on bioactivity .
- Comparative crystallography : Overlays crystal structures of analogs (e.g., ethoxy vs. methyl substitutions) to identify conserved binding motifs .
- Multivariate statistical analysis : Correlates Hammett constants of substituents with IC50 values to quantify electronic contributions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .
- High-Throughput Screening : Use robotic liquid handlers for parallel synthesis and bioassays, ensuring batch consistency via QC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
